molecular formula C13H18N2O2 B1316134 Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate CAS No. 315717-77-2

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Cat. No. B1316134
M. Wt: 234.29 g/mol
InChI Key: LVZARJOZJFAOQF-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₉ClN₂O₂. It is also known as ®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. The compound belongs to the class of pyrrolidine derivatives and is commonly used in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves the reaction of benzylamine with 3-pyrrolidinecarboxylic acid. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt. The overall synthetic route ensures the introduction of the benzyl group and the aminomethyl group onto the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring with a benzyl group attached to the nitrogen atom and an aminomethyl group at the adjacent carbon. The hydrochloride salt adds a chloride ion to the compound. The stereochemistry of the pyrrolidine ring is ®-configuration .


Chemical Reactions Analysis

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including amidation, esterification, and nucleophilic substitutions. These reactions allow for the modification of the compound for specific applications in drug development or organic synthesis .


Physical And Chemical Properties Analysis

  • Safety Information : Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is classified as a warning substance (H302, H315, H319, H335) and should be handled with care .

Scientific Research Applications

Cholinesterase Inhibition

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate derivatives have been investigated for their ability to inhibit cholinesterases, which is significant for treating conditions like Alzheimer's disease. A study by Pizova et al. (2017) prepared and characterized a series of compounds testing their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds demonstrated moderate inhibitory effects against AChE, with the most potent agent being benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate. Others showed anti-BChE activity comparable to rivastigmine, highlighting potential applications in managing cholinesterase-related disorders (Pizova, Havelkova, Štěpánková et al., 2017).

Synthesis of Pyrrolidin-1-yl Derivatives

Research by Kuznetsov and Chapyshev (2007) focused on the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine. This study indicates the versatility of benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate in synthesizing complex heterocyclic structures that could have various pharmacological applications, demonstrating the compound's utility in medicinal chemistry and drug development (Kuznetsov & Chapyshev, 2007).

Alternative Syntheses of Pyrrolidine Derivatives

Andrews et al. (2003) reported on the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams, utilizing benzyl (3aS,6aR)-6,6-dimethyl-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate as a key intermediate. This work showcases the application of benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate in producing complex lactam structures, which are important in pharmaceuticals and synthetic organic chemistry (Andrews, Borthwick, Chaignot et al., 2003).

Influenza Virus Neuraminidase Inhibition

Brouillette et al. (2003) explored the synthesis and evaluation of pyrrolidinobenzoic acid inhibitors of influenza virus neuraminidase. The study introduced derivatives, including an aminomethyl analogue, highlighting the compound's potential role in developing new antiviral agents against influenza A and B viruses, which is crucial for addressing seasonal and pandemic influenza threats (Brouillette, Bajpai, Ali et al., 2003).

Palladium-Catalyzed Syntheses

Yang, Ney, and Wolfe (2005) reported on the palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. This research demonstrates the utility of benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate in complex organic synthesis, particularly in creating structures with potential pharmacological properties (Yang, Ney & Wolfe, 2005).

Safety And Hazards

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate may pose risks associated with handling and exposure. It is essential to follow safety precautions, including wearing appropriate protective gear and working in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Future research on Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate could focus on its pharmacological properties, potential therapeutic applications, and optimization of synthetic routes. Additionally, investigations into its biological activity and toxicity profiles are warranted .

properties

IUPAC Name

benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZARJOZJFAOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573996
Record name Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate

CAS RN

315717-77-2
Record name Phenylmethyl 3-(aminomethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315717-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1 g of 3-carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester and 24 mL of 1M borane-THF was stirred at room temperature for 24 h, then quenched with 50 mL of 3N HCl. The mixture was concentrated under reduced pressure, followed by being partitioned between 50 mL chloroform and 25 mL saturated aqueous sodium carbonate. Concentration of the combined extracts after drying over magnesium sulfate gave the product as a resin:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 350 mg of 1-benzyloxycarbonyl-3-hydroxymethylpyrrolidine in 10 mL of CH2Cl2 was added 288 mg of diisopropylethylamine, then 204 mg of methanesulfonyl chloride. After 10 min, the cooling bath was removed and the mixture was stirred for 30 min at room temperature. The mixture was diluted with 25 mL of EtOAc and washed with 10 mL of saturated NaHCO3, 2×10 mL of 1 N HCl and 10 mL of brine. The organic phase was dried over MgSO4 and concentrated. The residue was dissolved in 10 mL of DMF and 145 mg of sodium azide was added. The mixture was heated to 100° C. and stirred overnight at this temperature, then cooled, diluted with 25 mL of EtOAc, and washed with 2×10 mL of water and 10 ml of brine. The organic phase was dried over MgSO4 and concentrated. The residue was dissolved in 10 mL of 9:1 THF-water and 586 mg of triphenylphosphine was added. The mixture was heated to 50° C. and stirred at this temperature for 3 h, then cooled, poured into 20 mL of 1 N HCl, and extracted with 2×10 mL of EtOAc. The aqueous phase was made very basic (pH>12) by addition of 5 N NaOH, then extracted with 4×10 mL of EtOAc. The combined organic extracts were washed with 10 mL of brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography, eluting with 20:1 CH2Cl2-2M NH3 in MeOH, to yield 273 mg of the title compound as a colorless oil. 1H NMR (500 MHz, CDCl3): δ 7.28-7.40 (m, 5H), 5.13 (m, 2H), 3.47-3.67 (m, 2H), 3.38 (dt J=9.8, 16.7 Hz, 1H), 3.09 (ddd, J=7.6, 10.5, 15.1 Hz, 1H), 2.64-2.78 (m, 2H), 2.23 (dt, J=7.8, 15.3 Hz, 1H), 1.96-2.08 (m, 1H), 1.52-1.67 (m, 1H), 1.25 (br s, 2H).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two

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